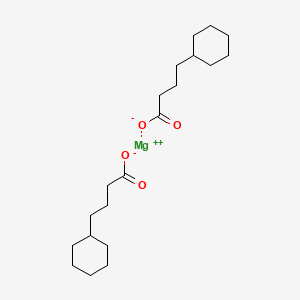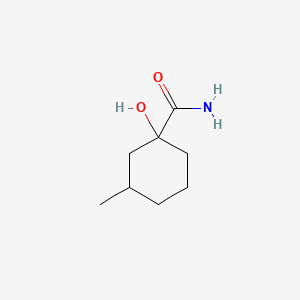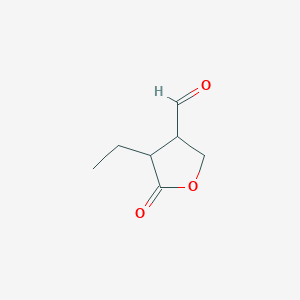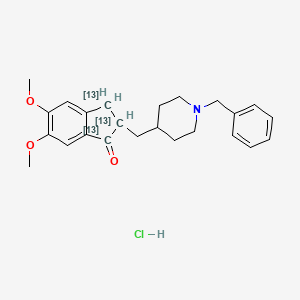
Tris(ethyl 3-Oxobutanoato)aluminum(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(ethyl 3-Oxobutanoato)aluminum(III), also known as Tris(ethyl acetoacetato)aluminum(III), is an organometallic compound with the molecular formula C18H27AlO9. It is a coordination complex where the aluminum ion is chelated by three ethyl acetoacetate ligands. This compound is typically found as a white to light yellow powder or crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(ethyl 3-Oxobutanoato)aluminum(III) can be synthesized by reacting aluminum isopropoxide with ethyl acetoacetate in an appropriate solvent. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol or toluene .
Industrial Production Methods
In industrial settings, the production of Tris(ethyl 3-Oxobutanoato)aluminum(III) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tris(ethyl 3-Oxobutanoato)aluminum(III) undergoes various chemical reactions, including:
Ligand Exchange Reactions: The ethyl acetoacetate ligands can be replaced by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Ligand Exchange: Reagents such as acetylacetone or other β-diketones can be used under mild heating conditions.
Hydrolysis: Water or aqueous solutions at room temperature can induce hydrolysis.
Major Products Formed
Ligand Exchange: The major products are the new aluminum complex with the exchanged ligand and free ethyl acetoacetate.
Hydrolysis: The major products are aluminum hydroxide and ethyl acetoacetate.
Scientific Research Applications
Tris(ethyl 3-Oxobutanoato)aluminum(III) has several applications in scientific research:
Mechanism of Action
The mechanism of action of Tris(ethyl 3-Oxobutanoato)aluminum(III) involves the coordination of the aluminum ion with the oxygen atoms of the ethyl acetoacetate ligands. This coordination stabilizes the aluminum ion and allows it to participate in various catalytic and coordination processes. The molecular targets include the β-diketone ligands, and the pathways involve ligand exchange and hydrolysis reactions .
Comparison with Similar Compounds
Similar Compounds
- Tris(acetylacetonato)aluminum(III)
- Tris(methyl acetoacetato)aluminum(III)
- Tris(benzoylacetonato)aluminum(III)
Uniqueness
Tris(ethyl 3-Oxobutanoato)aluminum(III) is unique due to the presence of ethyl groups in the acetoacetate ligands, which can influence its solubility, reactivity, and coordination behavior compared to other similar compounds. This makes it particularly useful in specific catalytic and material science applications .
Properties
Molecular Formula |
C18H27AlO9 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate |
InChI |
InChI=1S/3C6H10O3.Al/c3*1-3-9-6(8)4-5(2)7;/h3*4,7H,3H2,1-2H3;/q;;;+3/p-3/b3*5-4-; |
InChI Key |
TYYXSAFYWXHYTF-VNGPFPIXSA-K |
Isomeric SMILES |
CCOC(=O)/C=C(\O[Al](O/C(=C\C(=O)OCC)/C)O/C(=C\C(=O)OCC)/C)/C |
Canonical SMILES |
CCOC(=O)C=C(C)O[Al](OC(=CC(=O)OCC)C)OC(=CC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)





